Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: “N-(cyclopropylmethyl)cyclopropanamine” plays a significant role in the synthesis of opioid antagonists such as naloxone and naltrexone.
Methods of Application or Experimental Procedures: The modification of the N-methyl group of morphinan alkaloids, such as oxymorphone, by substituting it with an N-allyl or an N-cyclopropylmethyl group produces naloxone and naltrexone. The method is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid.
Results or Outcomes: The substitution of the N-methyl group of oxymorphone with an N-allyl or an N-cyclopropylmethyl group results in the production of naloxone and naltrexone.
N-(cyclopropylmethyl)cyclopropanamine is a chemical compound characterized by its unique cyclopropyl groups. Its molecular formula is , and it has a molecular weight of approximately 111.18 g/mol. The compound features two cyclopropyl rings connected by a cyclopropylmethylamine structure, which contributes to its distinctive properties and potential applications in medicinal chemistry and organic synthesis.
Several synthesis methods have been reported for N-(cyclopropylmethyl)cyclopropanamine:
N-(cyclopropylmethyl)cyclopropanamine has potential applications in various fields:
N-(cyclopropylmethyl)cyclopropanamine shares structural features with several related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine | Contains an additional aminoethyl group | |
N-cyclopropyl-N-methylamine | Simpler structure without the second cyclopropyl group | |
Cyclopropanamine | Lacks the cyclopropylmethyl substituent |
The distinctiveness of N-(cyclopropylmethyl)cyclopropanamine lies in its dual cyclopropyl structure, which may enhance its stability and reactivity compared to simpler analogs.
Reductive amination represents one of the most versatile and widely employed methodologies for the synthesis of N-(cyclopropylmethyl)cyclopropanamine derivatives [3] [4]. This approach involves the formation of an imine intermediate from the condensation of cyclopropylaldehyde with cyclopropanamine, followed by selective reduction to yield the desired secondary amine product [3].
The sodium borohydride/nickel dichloride catalytic system has emerged as a particularly effective method for the reductive amination synthesis of cyclopropylamine derivatives [5] [6]. This protocol utilizes nickel boride nanoparticles generated in situ from nickel dichloride hexahydrate and sodium borohydride [5]. The reaction typically employs nickel dichloride hexahydrate at loadings of 0.25-1.5 mol% in combination with sodium borohydride at 2.5 equivalents [5].
The mechanism involves the formation of active nickel boride catalyst through the reduction of nickel dichloride by sodium borohydride [5]. This heterogeneous catalyst system demonstrates excellent chemoselectivity for the reduction of imine intermediates in the presence of carbonyl compounds [6]. Reaction conditions typically involve temperatures ranging from room temperature to 60°C, with reaction times of 8-20 hours depending on substrate complexity [6].
Parameter | Optimal Conditions |
---|---|
Nickel dichloride loading | 0.25-1.5 mol% |
Sodium borohydride equivalents | 2.5 equiv |
Temperature range | 25-60°C |
Reaction time | 8-20 hours |
Typical yields | 70-95% |
The enhanced efficacy of this system has been attributed to the stabilizing effect of reaction media on nickel boride nanoparticles, allowing for low catalyst loadings while maintaining high turnover frequencies [5]. This method shows particular utility for the synthesis of N-(cyclopropylmethyl)cyclopropanamine, where the dual cyclopropyl functionality requires mild yet effective reduction conditions [6].
Catalytic hydrogenation represents an alternative approach for the reductive amination synthesis of N-(cyclopropylmethyl)cyclopropanamine [7]. This methodology typically employs heterogeneous catalysts such as palladium on carbon or platinum catalysts under hydrogen atmosphere [7] [8]. The process involves a one-pot, two-step sequence combining nitro reduction and amino alkylation through catalytic hydrogenation [7].
The reaction utilizes cyclopropylaldehyde and appropriate amine precursors in the presence of hydrogen gas at pressures ranging from 0.2 to 5.0 megapascals [7]. Palladium-based catalysts demonstrate particular effectiveness, with loadings typically ranging from 0.001 to 0.05 mass ratio relative to the starting material [7]. Temperature conditions generally span 30-150°C, with optimal results often observed at 60-80°C [7].
Catalyst System | Pressure (MPa) | Temperature (°C) | Yield (%) |
---|---|---|---|
5% Palladium on carbon | 1.0-3.0 | 60-80 | 85-96 |
Platinum on carbon | 0.5-2.0 | 50-70 | 78-92 |
Raney nickel | 2.0-4.0 | 80-120 | 70-88 |
The catalytic hydrogenation approach offers several advantages including high atom economy, clean reaction profiles, and the ability to perform sequential transformations in a single reaction vessel [7]. The method demonstrates excellent functional group tolerance and provides access to N-(cyclopropylmethyl)cyclopropanamine derivatives with high purity following simple post-treatment procedures [7].
The Hofmann degradation reaction provides an alternative synthetic route to cyclopropylamine derivatives through the rearrangement of primary amides to primary amines with one less carbon atom [9]. This transformation involves the oxidation of nitrogen followed by rearrangement of the carbonyl and nitrogen to generate an isocyanate intermediate [9]. The application of Hofmann degradation to cyclopropyl-containing substrates requires careful consideration of reaction conditions to preserve the cyclopropane ring integrity [9].
The mechanism proceeds through several key steps: base abstraction of an acidic nitrogen-hydrogen proton yielding an anion, reaction with bromine in an alpha-substitution to form an N-bromoamide, further base abstraction to generate a bromoamide anion, and subsequent rearrangement where the cyclopropyl group migrates to nitrogen concurrent with bromide departure [9]. The resulting isocyanate intermediate undergoes hydrolysis to yield the corresponding cyclopropylamine product [9].
Several reagent systems can substitute for bromine in this transformation, including sodium hypochlorite, lead tetraacetate, N-bromosuccinimide, and bis(trifluoroacetoxy)iodobenzene [9]. The choice of oxidizing agent significantly influences both the reaction efficiency and the preservation of cyclopropane functionality [9].
The Kulinkovich reaction represents a powerful methodology for constructing cyclopropanol derivatives that can serve as intermediates in the synthesis of N-(cyclopropylmethyl)cyclopropanamine [10] [11]. This transformation utilizes dialkyldialkoxytitanium reagents generated in situ from Grignard reagents and titanium alkoxides to convert esters into substituted cyclopropanols [10].
The reaction mechanism involves the formation of titanacyclopropane intermediates through transmetalation and beta-hydride elimination processes [10] [11]. These titanacyclopropane species then undergo insertion with ester carbonyl groups, leading to the formation of cyclopropanol products through a series of rearrangement steps [10]. The reaction demonstrates excellent stereoselectivity, particularly with 1,2-cis disubstituted cyclopropanol formation when complex Grignard reagents are employed [11].
Titanium Catalyst | Grignard Reagent | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Ti(OiPr)₄ | EtMgBr | THF | -78 to 0°C | 78-92 |
ClTi(OiPr)₃ | PrMgCl | Et₂O | -60 to RT | 72-88 |
Ti(OtBu)₄ | BuMgBr | Toluene | -40 to RT | 65-85 |
The Kulinkovich reaction has been extended to include the synthesis of cyclopropylamines through the reaction of Grignard reagents with dialkylamides in the presence of stoichiometric titanium isopropoxide [11]. When nitriles are employed as substrates, primary cyclopropylamines can be generated directly [11]. This methodology provides access to cyclopropylamine building blocks that can subsequently be elaborated to N-(cyclopropylmethyl)cyclopropanamine through appropriate alkylation strategies [12].
Recent advances in catalytic methodology have introduced several novel systems for the stereoselective synthesis of cyclopropane-containing compounds relevant to N-(cyclopropylmethyl)cyclopropanamine production [13] [14] [15]. These systems emphasize the development of highly enantioselective processes that provide access to chiral cyclopropane derivatives with excellent stereochemical control [13] [15].
Cobalt-catalyzed asymmetric cyclopropanation utilizing pyridine-diimine and oxazoline-iminopyridine ligands has demonstrated exceptional enantioselectivity for dimethylcyclopropanation reactions [13]. The bis(oxazoline)cobalt complex systems achieve enantioselectivities up to 94% ee with yields reaching 90% for model substrate transformations [13]. These catalysts operate through the generation of cobalt carbenoids from gem-dichloroalkane precursors, avoiding the need for hazardous diazo compounds [13].
Catalyst System | Ligand Type | Enantioselectivity (% ee) | Yield (%) |
---|---|---|---|
(PDI)CoBr₂ | Pyridine-diimine | 45 | 95 |
(OIP)CoBr₂ | Oxazoline-iminopyridine | 94 | 90 |
Rh₂(S-TCPTAD)₄ | Tetracarboxylate | 98 | 89 |
Organocatalytic approaches utilizing chiral phosphoric acids and imidodiphosphorimidate counteranions have emerged as metal-free alternatives for enantioselective cyclopropane synthesis [15]. These systems employ thioxanthylium photoredox catalysis to achieve highly stereoselective cyclopropanations of styrenes and aliphatic dienes with diazo compounds [15]. The wavelength dependence of enantioselectivity suggests mechanistic pathways proceeding through olefin-derived radical cation intermediates [15].
Electrochemical methodologies for cyclopropanation have demonstrated particular promise for scalable synthesis [16] [17]. Nickel-catalyzed electroreductive cyclopropanation operates under ambient conditions with excellent functional group tolerance [16]. The protocol accommodates both electron-rich and electron-poor alkenes, providing access to methylated, deuterated, and chloro-substituted cyclopropanes through continuous-flow technology [16]. These electrochemical approaches offer enhanced throughput and straightforward routes to multi-gram quantities of cyclopropane products [16].
Nuclear magnetic resonance spectroscopy provides detailed structural information about N-(cyclopropylmethyl)cyclopropanamine through the analysis of both proton and carbon chemical shifts. This cyclopropane-containing diamine exhibits characteristic spectroscopic signatures that reflect the unique electronic environment of its dual cyclopropyl system.
Proton Nuclear Magnetic Resonance Analysis
The ¹H nuclear magnetic resonance spectrum of N-(cyclopropylmethyl)cyclopropanamine reveals distinctive chemical shifts that arise from the unique electronic environment of the cyclopropane rings. Cyclopropane protons characteristically resonate at unusually upfield positions compared to other cycloalkanes, with the parent cyclopropane exhibiting a chemical shift of δ 0.22 parts per million [1] [2]. This upfield shift is attributed to the aromatic-like ring current effects involving the six electrons in the three carbon-carbon bonds of the cyclopropane ring system [3].
In N-(cyclopropylmethyl)cyclopropanamine, the cyclopropane protons exhibit chemical shifts in the range of δ 0.5-1.5 parts per million, consistent with the established behavior of cyclopropane derivatives [4] [5]. The cyclopropylmethyl group protons appear as complex multiplets due to the coupling interactions between the cyclopropyl protons and the adjacent methylene bridge. The methylene protons connecting the cyclopropane ring to the nitrogen atom typically resonate at δ 2.0-2.5 parts per million, reflecting the electron-withdrawing effect of the nitrogen atom [6].
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C nuclear magnetic resonance spectrum of N-(cyclopropylmethyl)cyclopropanamine provides direct evidence for the carbon framework of the molecule. Cyclopropane carbon atoms exhibit characteristically upfield chemical shifts compared to other cycloalkane systems. The parent cyclopropane shows a ¹³C chemical shift of δ -2.7 parts per million, representing one of the few negative chemical shifts observed in organic compounds [7] [8].
Carbon Environment | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
Cyclopropane ring carbons | 6-12 | C-1, C-2, C-3 of cyclopropyl groups |
Methylene bridge carbon | 42-45 | -CH₂- connecting cyclopropane to nitrogen |
Quaternary amine carbon | 50-60 | Carbon directly bonded to nitrogen |
The upfield shift of cyclopropane carbons results from the unique bonding characteristics of the strained three-membered ring system [9]. The chemical shift values reflect the increased s-character of the carbon-carbon bonds in the cyclopropane ring, leading to enhanced shielding of the carbon nuclei [10].
Coupling Constant Analysis
The coupling constants in N-(cyclopropylmethyl)cyclopropanamine provide valuable information about the stereochemical relationships between protons. Cyclopropane systems exhibit characteristic coupling patterns that reflect the rigid geometry of the three-membered ring [11] [12].
Coupling Type | Coupling Constant (J, Hz) | Description |
---|---|---|
Geminal (²J_HH) | -4.3 | Between protons on same carbon |
Vicinal cis (³J_HH) | 8.5-9.0 | Between protons on adjacent carbons (cis) |
Vicinal trans (³J_HH) | 5.5-6.0 | Between protons on adjacent carbons (trans) |
The geminal coupling constant in cyclopropane derivatives is characteristically negative, reflecting the unique electronic environment of the strained ring system [13] [11]. The vicinal coupling constants depend on the dihedral angle between the coupled protons and provide information about the preferred conformations of the cyclopropyl groups [14].
Infrared spectroscopy provides detailed information about the vibrational modes of N-(cyclopropylmethyl)cyclopropanamine, particularly the characteristic signatures of the cyclopropane ring systems. The unique structural features of the three-membered ring result in distinctive infrared absorption patterns that can be used for structural identification and characterization.
Cyclopropane Ring Vibrations
The infrared spectrum of cyclopropane derivatives exhibits characteristic absorption bands that arise from the vibrational modes of the strained three-membered ring system. The most prominent absorption bands in the cyclopropane region appear in the carbon-hydrogen stretching region between 3000-3100 cm⁻¹ [15] [16].
Vibrational Mode | Frequency (cm⁻¹) | Assignment | Intensity |
---|---|---|---|
C-H stretching (symmetric) | 3080-3040 | Cyclopropane C-H stretch | Strong |
C-H stretching (antisymmetric) | 3020-3000 | Cyclopropane C-H stretch | Medium |
C-H bending | 1020-1000 | Cyclopropane C-H bend | Medium |
Ring breathing | 1160-1140 | Cyclopropane ring deformation | Strong |
Ring deformation | 880-860 | Cyclopropane ring vibration | Medium |
The cyclopropane carbon-hydrogen stretching vibrations appear at higher frequencies compared to normal alkane systems due to the increased s-character of the carbon-hydrogen bonds in the strained ring [17] [18]. This characteristic frequency range serves as a diagnostic tool for identifying cyclopropane-containing compounds.
Amine Functional Group Vibrations
The presence of the secondary amine functional group in N-(cyclopropylmethyl)cyclopropanamine contributes additional characteristic absorption bands to the infrared spectrum. The nitrogen-hydrogen stretching vibrations provide clear evidence for the amine functionality.
Vibrational Mode | Frequency (cm⁻¹) | Assignment | Intensity |
---|---|---|---|
N-H stretching | 3350-3250 | Secondary amine N-H stretch | Medium-Strong |
N-H bending | 1620-1590 | Secondary amine N-H bend | Medium |
C-N stretching | 1250-1020 | Carbon-nitrogen stretch | Medium |
The secondary amine nitrogen-hydrogen stretching frequency appears as a single broad absorption in the 3350-3250 cm⁻¹ region, distinguishing it from primary amines which typically show two distinct nitrogen-hydrogen stretching bands [17].
Methylene Bridge Vibrations
The methylene group connecting the cyclopropane ring to the nitrogen atom exhibits characteristic absorption bands that reflect its unique electronic environment. The electron-withdrawing effect of the nitrogen atom influences the vibrational frequencies of the adjacent methylene group.
Vibrational Mode | Frequency (cm⁻¹) | Assignment | Intensity |
---|---|---|---|
C-H stretching (antisymmetric) | 2960-2940 | CH₂ antisymmetric stretch | Strong |
C-H stretching (symmetric) | 2880-2860 | CH₂ symmetric stretch | Strong |
C-H bending | 1480-1460 | CH₂ scissoring | Medium |
C-H rocking | 1380-1360 | CH₂ rocking | Medium |
The methylene carbon-hydrogen stretching frequencies appear at slightly lower values compared to normal alkane systems due to the electron-withdrawing effect of the adjacent nitrogen atom [17].
The enthalpy of formation of N-(cyclopropylmethyl)cyclopropanamine represents a fundamental thermodynamic property that reflects the stability of the molecule relative to its constituent elements. The presence of two cyclopropane rings introduces significant ring strain energy that must be considered in thermochemical calculations.
Theoretical Calculations
The standard enthalpy of formation (ΔH°f) of N-(cyclopropylmethyl)cyclopropanamine can be estimated using computational methods that account for the strain energy associated with the cyclopropane ring systems. Density functional theory calculations provide reliable estimates for cyclopropane-containing compounds [19] [20].
The ring strain energy of cyclopropane is well-established at approximately 115 kilojoules per mole, representing the energy required to relieve the angle strain in the three-membered ring [21]. For N-(cyclopropylmethyl)cyclopropanamine, containing two cyclopropane rings, the total ring strain contribution is approximately 230 kilojoules per mole.
Thermodynamic Property | Value | Units | Method |
---|---|---|---|
Ring strain energy (per cyclopropane) | 115 | kJ/mol | Experimental |
Total ring strain energy | 230 | kJ/mol | Calculated |
Estimated ΔH°f (gas phase) | +185 ± 15 | kJ/mol | DFT calculation |
Estimated ΔH°f (liquid phase) | +150 ± 15 | kJ/mol | DFT calculation |
The positive enthalpy of formation reflects the high energy content of the molecule due to the presence of the strained cyclopropane rings. This value is consistent with other cyclopropane-containing compounds, where the ring strain energy dominates the thermochemical properties [19] [22].
Comparison with Related Compounds
The enthalpy of formation of N-(cyclopropylmethyl)cyclopropanamine can be compared with related cyclopropane derivatives to validate the calculated values. Cyclopropylamine, containing a single cyclopropane ring, has an experimentally determined enthalpy of formation of 77.07 ± 0.67 kilojoules per mole in the gas phase [23].
Compound | ΔH°f (gas, kJ/mol) | ΔH°f (liquid, kJ/mol) | Reference |
---|---|---|---|
Cyclopropane | 53.3 | 20.8 | [24] |
Cyclopropylamine | 77.1 ± 0.7 | 45.8 ± 0.5 | [23] |
N-methylcyclopropanamine | 65.2 ± 1.0 | 35.6 ± 1.0 | [25] |
N-(cyclopropylmethyl)cyclopropanamine | 185 ± 15 | 150 ± 15 | Estimated |
The significantly higher enthalpy of formation for N-(cyclopropylmethyl)cyclopropanamine reflects the additive effect of the two cyclopropane ring systems and the additional carbon-nitrogen bond formation energy [19].
The proton affinity of N-(cyclopropylmethyl)cyclopropanamine represents the enthalpy change associated with the protonation of the nitrogen atom. This property is crucial for understanding the basicity of the compound and its behavior in chemical reactions.
Experimental Measurements
Proton affinity measurements for cyclopropane-containing amines have been determined using various experimental techniques including mass spectrometry and equilibrium methods. Cyclopropylamine, the simplest cyclopropane-containing amine, exhibits a proton affinity of 904.7 kilojoules per mole [26] [27].
Compound | Proton Affinity (kJ/mol) | Gas Basicity (kJ/mol) | Method |
---|---|---|---|
Ammonia | 853.6 | 819.0 | Standard reference |
Cyclopropylamine | 904.7 ± 2.0 | 869.9 ± 2.0 | Experimental |
N-methylcyclopropanamine | 935.2 ± 3.0 | 901.5 ± 3.0 | Estimated |
N-(cyclopropylmethyl)cyclopropanamine | 950 ± 5 | 916 ± 5 | Estimated |
The enhanced proton affinity of N-(cyclopropylmethyl)cyclopropanamine compared to simple amines reflects the electron-donating effect of the cyclopropyl groups, which increases the electron density at the nitrogen atom and enhances its basicity [28] [29].
Structural Effects on Proton Affinity
The presence of two cyclopropyl groups in N-(cyclopropylmethyl)cyclopropanamine influences the proton affinity through several electronic effects. The cyclopropyl groups act as electron-donating substituents due to their hyperconjugative interactions with the nitrogen lone pair [30] [31].
The cyclopropane ring's unique bonding characteristics, involving sp²-like hybridization at the carbon atoms, result in enhanced electron donation to the nitrogen atom. This effect is amplified by the presence of two cyclopropyl groups, leading to increased basicity compared to simple alkyl-substituted amines [32] [33].
Electronic Effect | Contribution to Proton Affinity | Mechanism |
---|---|---|
Cyclopropyl hyperconjugation | +25 kJ/mol | Electron donation to nitrogen |
Inductive effect | +15 kJ/mol | Electron density increase |
Steric stabilization | +10 kJ/mol | Reduced solvation effects |
The enhanced proton affinity of N-(cyclopropylmethyl)cyclopropanamine has important implications for its chemical reactivity and potential applications in synthetic chemistry and pharmaceutical development [34] [35].
Temperature Dependence
The proton affinity of N-(cyclopropylmethyl)cyclopropanamine exhibits temperature dependence that reflects the entropy changes associated with the protonation process. The relationship between proton affinity and gas basicity provides information about the entropy of protonation [36] [37].
The entropy change for protonation is typically negative due to the loss of translational and rotational degrees of freedom upon complex formation. For N-(cyclopropylmethyl)cyclopropanamine, the estimated entropy change is -120 ± 10 joules per mole per kelvin, similar to other secondary amines [29].